![molecular formula C8H12Cl2N2O B2879100 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride CAS No. 2248366-96-1](/img/structure/B2879100.png)
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride
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Description
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O . It is a white solid and has a molecular weight of 223.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O.2ClH/c9-7-3-5-11-8-6 (7)2-1-4-10-8;;/h1-2,4,7H,3,5,9H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 223.1 .Scientific Research Applications
Synthesis of Heterocyclic Compounds 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride is a precursor in the synthesis of complex heterocyclic structures. Its utility is showcased in the preparation of 5H-pyrano[2,3-d]pyrimidine scaffolds, critical for medicinal and pharmaceutical applications due to their bioavailability and broad synthetic applications. The use of hybrid catalysts for synthesizing these scaffolds highlights the compound's importance in developing lead molecules for further research and development (Parmar, Vala, & Patel, 2023).
Pharmacological Research In pharmacological contexts, derivatives of pyrazolo[3,4-b]pyridine, closely related to 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride, have been explored for their versatility as kinase inhibitors. These compounds demonstrate significant potential in inhibiting various kinases, a crucial aspect of drug development for treating diseases such as cancer, showcasing the scaffold's adaptability and potential in medicinal chemistry (Wenglowsky, 2013).
Corrosion Inhibition Quinoline derivatives, sharing structural similarities with 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride, have been utilized as anticorrosive materials. Their effectiveness against metallic corrosion, due to the formation of stable chelating complexes with surface metallic atoms, underscores the potential of related compounds in industrial applications, particularly in enhancing the durability of metals (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;;/h1-2,4,7H,3,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRLMAHKAUAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride | |
CAS RN |
2248366-96-1 |
Source
|
Record name | 2H,3H,4H-pyrano[2,3-b]pyridin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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